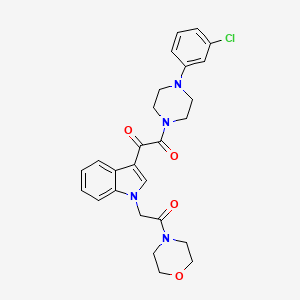
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine D4 Receptor Antagonist
This compound has been investigated as an antagonist with high affinity and selectivity for the human dopamine D4 receptor. The study by Kulagowski et al. demonstrated its potential in modulating dopaminergic signaling . Dopamine receptors play crucial roles in various physiological processes, including mood regulation, cognition, and motor control. By targeting the D4 receptor, this compound may have implications for neuropsychiatric disorders.
Anti-Allergic Activities
In vivo biological tests revealed that certain derivatives of this compound exhibit potent anti-allergic asthma activities. Notably, compounds 3d, 3i, and 3r demonstrated stronger anti-allergic effects than levocetirizine, a commonly used antihistamine . These findings suggest potential applications in managing allergic conditions.
Nonlinear Optics
The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), a derivative of our compound, has been studied for its nonlinear optical properties. Second and third harmonic generation studies indicated that CPP possesses significantly higher static and dynamic polarizability compared to urea . This suggests potential applications in optical devices and materials.
Serotonergic Antagonist
Our compound is classified as a serotonergic antagonist, binding to but not activating serotonin receptors. It exhibits 60-fold selectivity over the h5-HT1B receptor and little affinity for other receptor types . This property may have implications for serotonin-related disorders and conditions.
Neurodegenerative Diseases and Psychiatric Disorders
While not directly studied for this compound, G protein-coupled receptors (including dopamine and serotonin receptors) are implicated in neurodegenerative diseases and psychiatric disorders. Understanding its interactions with these receptors could provide insights into potential therapeutic strategies .
Erectile Function and Male Sexual Behavior
Again, not directly studied for our compound, but dopamine receptors play a role in male sexual behavior. Investigating its effects on sexual function could be relevant, considering its dopaminergic properties .
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c27-19-4-3-5-20(16-19)28-8-10-30(11-9-28)26(34)25(33)22-17-31(23-7-2-1-6-21(22)23)18-24(32)29-12-14-35-15-13-29/h1-7,16-17H,8-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYBBBIDDSWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


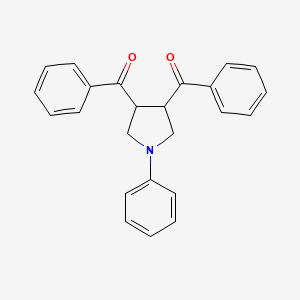
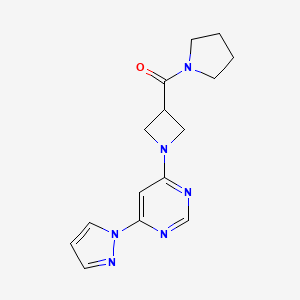
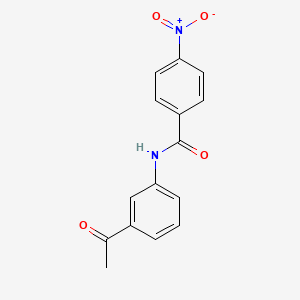
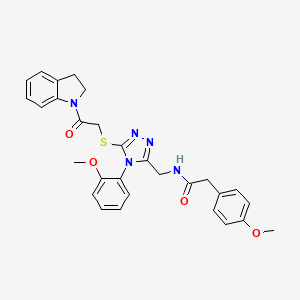

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)
![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)
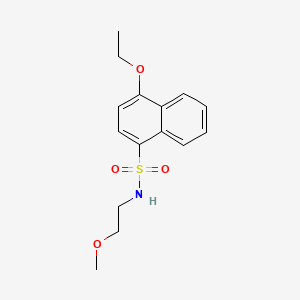
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)
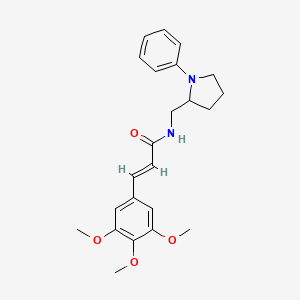
![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)